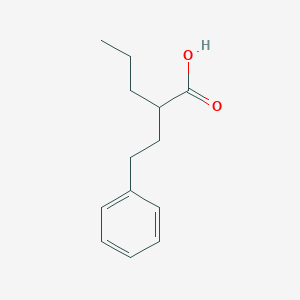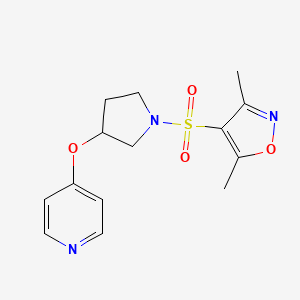![molecular formula C15H14N2OS2 B2609309 5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 786728-91-4](/img/structure/B2609309.png)
5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H14N2OS2 and its molecular weight is 302.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Thieno[2,3-d]pyrimidin-4-one derivatives have shown promising antitumor activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Novel compounds synthesized from the core structure exhibited potent anticancer activity, comparable to doxorubicin, with specific derivatives nearly matching the efficacy of doxorubicin in growth inhibition assays (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
New pyridothienopyrimidine and pyridothienotriazine derivatives were synthesized and tested for their in vitro antimicrobial activities. This study indicates that thieno[2,3-d]pyrimidin-4-one derivatives could serve as a basis for developing new antimicrobial agents, providing a scaffold for further chemical modifications to enhance activity against bacteria and fungi (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical and Physical Properties
Research into the synthesis and comparison of various thieno[2,3-d]pyrimidin-4-one derivatives has revealed significant insights into their chemical and physical properties. These studies highlight the influence of the sulfur atom's position within the heterocyclic ring system on the compounds' electronic spectra and potential biological activities. Such investigations provide essential knowledge for designing molecules with desired properties and activities (Zadorozhny, Turov, & Kovtunenko, 2010).
Antiproliferative Evaluation
A series of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones were synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The study demonstrated structure-activity relationships, with certain derivatives showing potent antiproliferative effects, indicating their potential as leads for anticancer drug development (Atapour-Mashhad et al., 2017).
Quantum Chemical Studies
Quantum chemical calculations have been applied to thieno[2,3-d]pyrimidin-4-one derivatives to understand their electronic structures, molecular geometries, and reactions with nitrating agents. Such studies are crucial for predicting the behavior of these compounds in various chemical reactions and for designing molecules with enhanced stability and reactivity (Mamarakhmonov et al., 2016).
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-8-4-5-10(6-9(8)2)11-7-20-13-12(11)14(18)17(3)15(19)16-13/h4-7H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXJQPVAJAGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcar boxamide](/img/structure/B2609230.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2609231.png)
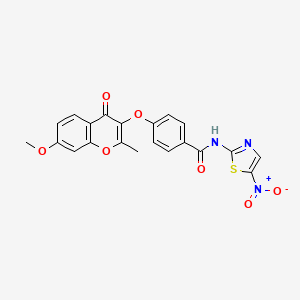
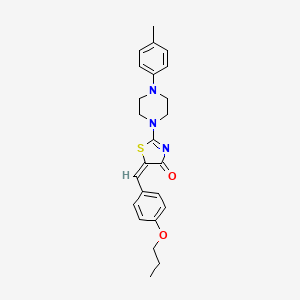
![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)

![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)

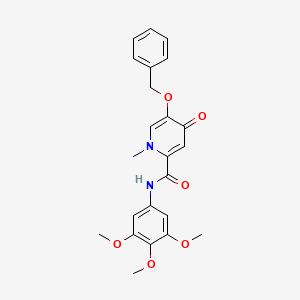
![3-(3-chloro-4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2609245.png)
